molecular formula C19H19N3OS2 B2838589 (2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 897466-81-8

(2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2838589
CAS No.: 897466-81-8
M. Wt: 369.5
InChI Key: SGDUDLKBHMZEAC-FNORWQNLSA-N
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Description

The compound (2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one features a hybrid structure integrating multiple pharmacophoric motifs:

  • Benzothiazole core: A 6-methyl-substituted 1,3-benzothiazole, known for its role in anticancer and antimicrobial agents due to its planar aromatic system and sulfur atom, which enhances binding to biological targets .
  • Piperazine linker: The 4-substituted piperazine group improves solubility and pharmacokinetic properties, often aiding in blood-brain barrier penetration .
  • Thiophene moiety: The electron-rich thiophene ring contributes to π-π stacking interactions and modulates electronic properties .
  • α,β-Unsaturated ketone: The (2E)-prop-2-en-1-one group acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues in enzymes or receptors .

Properties

IUPAC Name

(E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-14-4-6-16-17(13-14)25-19(20-16)22-10-8-21(9-11-22)18(23)7-5-15-3-2-12-24-15/h2-7,12-13H,8-11H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDUDLKBHMZEAC-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Thiophene Moiety: The thiophene group can be attached through a Heck reaction or similar cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups or the benzothiazole ring.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can lead to sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Studies have indicated that compounds containing benzothiazole and piperazine derivatives exhibit significant anticancer properties. For instance, G856-9044 has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties
Research has shown that similar compounds possess antimicrobial activity against a range of pathogens. The presence of the thiophene structure in G856-9044 may enhance its interaction with microbial membranes, leading to increased efficacy against bacterial strains .

Neuroprotective Effects
Compounds with similar structural features have been investigated for their neuroprotective effects. The piperazine moiety is known to interact with neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Insights

Mechanism of Action
The mechanism by which G856-9044 exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or as a modulator of signaling pathways associated with inflammation and cell survival .

Pharmacokinetics
Understanding the pharmacokinetics of G856-9044 is crucial for evaluating its therapeutic potential. Studies on similar compounds suggest that modifications in the chemical structure can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. Future research should focus on optimizing these parameters to enhance bioavailability and reduce toxicity .

Material Science Applications

Beyond medicinal applications, G856-9044 may also find use in material science due to its unique chemical properties. Its ability to form stable complexes with metals could be explored for developing novel materials with specific electronic or optical properties.

Case Studies

Study Objective Findings
Study 1Evaluate cytotoxicity against cancer cellsSignificant reduction in cell viability observed at higher concentrations of G856-9044.
Study 2Investigate antimicrobial activityEffective against Gram-positive bacteria; potential for development into an antimicrobial agent.
Study 3Assess neuroprotective effectsIndicated protective effects on neuronal cells exposed to oxidative stress; further studies needed for validation.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons
Compound Name Key Structural Features Reported Biological Activities Key References
Target Compound Benzothiazole, piperazine, thiophene, α,β-unsaturated ketone Likely anticancer, antimicrobial (inferred)
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one Thiazole, α,β-unsaturated ketone, 4-methylphenyl Antibacterial, antiviral, anticancer
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole, pyrazole, allyl group Anticancer (inferred from analogues)
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-en-1-one Dichlorophenyl, pyrazole, methoxyphenyl, α,β-unsaturated ketone Structural studies (activity not specified)
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-propen-1-one Benzodioxole, piperazine, methoxyphenyl Not reported (structural analogue)
Key Observations:
  • Thiazole vs. However, its α,β-unsaturated ketone retains bioactivity .
  • Piperazine Inclusion : The target compound and the benzodioxol derivative (Row 5) share a piperazine linker, which may enhance solubility compared to pyrazole-containing analogues (Rows 3–4) .
  • Thiophene vs. Phenyl/Methoxyphenyl : The thiophene’s sulfur atom and smaller size may improve metabolic stability over bulkier substituents like dichlorophenyl or methoxyphenyl .

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Property Comparisons
Compound Type logP (Estimated) Solubility (Inferred) Metabolic Stability
Target Compound Moderate (~3.5) Moderate (piperazine) High (thiophene)
Thiazole derivative (Row 2) Higher (~4.0) Low Moderate
Pyrazole derivatives (Rows 3–4) High (~4.5) Low Variable
Benzodioxol derivative (Row 5) Moderate (~3.0) High (piperazine) Moderate
  • logP and Solubility : Piperazine-containing compounds (target and benzodioxol derivative) likely exhibit better aqueous solubility than pyrazole or thiazole analogues due to the basic nitrogen in piperazine .
  • Metabolic Stability : Thiophene’s resistance to oxidative metabolism may grant the target compound an advantage over methoxyphenyl or chlorophenyl groups, which are prone to demethylation or dehalogenation .

Research Findings and Implications

  • Activity Trends : Benzothiazole derivatives (target compound, Row 3) are frequently associated with anticancer activity, whereas thiazole derivatives (Row 2) show broader antiviral effects .
  • Synthetic Accessibility: The target compound’s synthesis likely mirrors methods for analogous α,β-unsaturated ketones, involving base-catalyzed condensation (e.g., NaOH in ethanol) .

Biological Activity

(2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and applications in drug discovery.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, a benzothiazole moiety, and a thiophene group. Its unique combination of functional groups contributes to its diverse biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole, including our compound of interest, exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values often in the low micromolar range. In particular, the benzothiazole derivatives have been noted for their activity against Mycobacterium tuberculosis, with some compounds demonstrating better efficacy than standard treatments .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, related compounds have demonstrated IC50 values ranging from 0.12 to 15.63 μM against these cell lines, indicating a strong potential for further development as anticancer agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit key enzymes or modulate receptor activity, thereby influencing various signaling pathways. For instance, studies on similar compounds have shown that they can induce apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the benzothiazole or thiophene groups can significantly impact potency and selectivity. For instance, the introduction of electron-donating or electron-withdrawing groups can enhance or reduce antimicrobial activity .

Modification Effect on Activity
Electron-donating groupsIncrease in potency against cancer cells
Electron-withdrawing groupsDecrease in antibacterial efficacy

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Research : A study evaluating various benzothiazole derivatives found that those similar to our compound exhibited significant cytotoxicity against MCF-7 cells, with mechanisms involving apoptosis induction through caspase activation .
  • Antimicrobial Evaluation : Another study focused on benzothiazole derivatives demonstrated that compounds with structural similarities showed potent activity against M. tuberculosis, suggesting a viable pathway for developing new anti-tubercular agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving precursors like 6-methyl-1,3-benzothiazole and functionalized piperazine. Key steps include:

  • Coupling reactions : Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., K2_2CO3_3) to facilitate nucleophilic substitution between benzothiazole and piperazine .
  • Enone formation : Condensation of the intermediate with thiophene-2-carbaldehyde under reflux in ethanol or toluene, optimized via temperature control (70–90°C) and reaction time (6–12 hours) .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks (e.g., thiophene protons at δ 7.2–7.5 ppm, enone carbonyl at ~190 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 450.12) .
  • IR spectroscopy : Detection of key functional groups (C=O stretch at ~1680 cm1^{-1}, C=N at ~1600 cm1^{-1}) .

Q. What physicochemical properties are critical for its application in biological assays?

  • Answer : Key properties include:

PropertyValue/RangeRelevance
SolubilitySoluble in DMSO, DMFCompatibility with in vitro assays (e.g., 10 mM stock in DMSO) .
LogP~3.5 (predicted)Membrane permeability for cellular uptake studies .
Melting Point180–185°CStability under storage conditions .

Advanced Research Questions

Q. How can computational tools guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Molecular docking : Predict binding affinities to targets (e.g., kinases) using software like AutoDock Vina. For example, docking the enone moiety into ATP-binding pockets .
  • QSAR modeling : Correlate substituent effects (e.g., methyl on benzothiazole) with activity data to prioritize analogs .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate binding modes .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Answer : Case studies from analogous compounds reveal:

  • Benzothiazole modifications : Replacing 6-methyl with ethoxy increases solubility but reduces cytotoxicity (IC50_{50} shift from 2.1 µM to >10 µM) .
  • Piperazine substitutions : Fluorination at the piperazine ring enhances blood-brain barrier penetration (e.g., 4-F derivative shows 30% higher CNS bioavailability) .
  • Thiophene replacements : Swapping thiophene with furan decreases anti-inflammatory activity (COX-2 inhibition drops from 75% to 42%) .

Q. How can contradictions in biological data (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., CHS-828 reference compound) .
  • Dose-response validation : Perform triplicate experiments with 8–10 concentration points to refine IC50_{50} values (e.g., 1.8 ± 0.3 µM vs. literature-reported 2.5 µM) .
  • Meta-analysis : Pool data from ≥3 independent studies using ANOVA to identify outliers (e.g., p < 0.05 for discrepancies due to solvent effects) .

Q. What advanced assays are used to evaluate its mechanism of action?

  • Answer :

  • Kinase profiling : Screen against a panel of 50 kinases (e.g., EGFR, CDK2) at 1 µM to identify primary targets .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis in treated cells (e.g., 40% apoptosis at 5 µM) .
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress induction (2.5-fold increase at 10 µM) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50_{50}/EC50_{50} .
  • Bootstrap resampling : Generate 95% confidence intervals for potency metrics (e.g., IC50_{50} = 2.1–2.7 µM) .
  • Synergy analysis : Use the Chou-Talalay method (CompuSyn) for combination studies (e.g., CI < 1 indicates synergy with cisplatin) .

Q. How can crystallography resolve ambiguities in molecular conformation?

  • Answer : Single-crystal X-ray diffraction (SCXRD) confirms:

  • Stereochemistry : E-configuration of the enone moiety (C2–C3 bond length ~1.34 Å) .
  • Piperazine geometry : Chair conformation with benzothiazole and thiophene in equatorial positions .

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